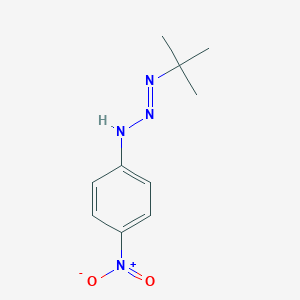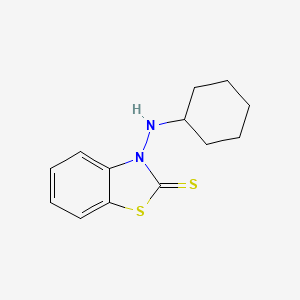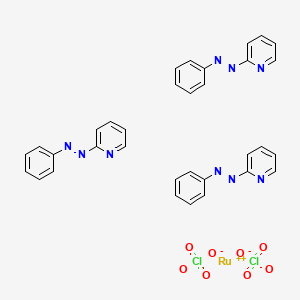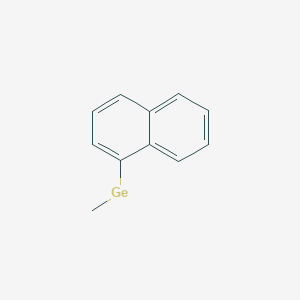![molecular formula C19H16N4O2 B14354365 N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine CAS No. 90181-75-2](/img/structure/B14354365.png)
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method involves the reaction of oxadiazole derivatives with benzyl halides in the presence of a base such as potassium carbonate . The quinolin-8-yl group can be introduced through nucleophilic substitution reactions using quinoline derivatives . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl oxadiazole derivatives, while reduction can produce amine-functionalized oxadiazoles.
Applications De Recherche Scientifique
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The quinolin-8-yl group can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinolin-8-yl and oxadiazole moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
90181-75-2 |
|---|---|
Formule moléculaire |
C19H16N4O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-benzyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C19H16N4O2/c1-2-6-14(7-3-1)12-21-19-23-22-17(25-19)13-24-16-10-4-8-15-9-5-11-20-18(15)16/h1-11H,12-13H2,(H,21,23) |
Clé InChI |
ZYKDAKMITACLQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)

![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)


![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)

![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
